5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Historical Context and Development of Triazole-Thiol Compounds
The historical development of triazole-thiol compounds traces back to the foundational work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This initial discovery established the groundwork for what would become one of the most important classes of nitrogen-containing heterocycles in pharmaceutical chemistry. The subsequent development of triazole chemistry accelerated significantly with the establishment of facile synthetic techniques and the recognition of their versatile interactions with biological systems.
The emergence of triazole-thiol derivatives as a distinct subclass gained momentum following the discovery of antifungal activities of azole derivatives in 1944. This breakthrough led to the systematic investigation of sulfur-containing triazole derivatives, particularly those bearing mercapto and thione substitutions, which demonstrated enhanced potency compared to their parent derivatives. Research conducted over the past several decades has revealed that triazole heterocycles incorporating sulfur in the form of mercapto and thione substitutions exhibit significantly improved biological activities, including anticancer, antimicrobial, antitubercular, and hypoglycemic properties.
The synthetic methodology for triazole-thiol compounds has evolved considerably since the early preparations. Classical methods involve dehydrative cyclization of various hydrazinecarbothioamides in the presence of basic media using reagents such as sodium hydroxide, potassium hydroxide, or sodium bicarbonate. Alternative approaches include acidic ionic liquid-mediated synthesis followed by neutralization, representing more modern green chemistry approaches to these valuable heterocycles.
Classification within Heterocyclic Chemistry
The compound this compound belongs to the 1,2,4-triazole isomer class, which represents one of two substantial isomeric forms of triazoles. Within the broader classification of heterocyclic compounds, triazoles are categorized as five-membered rings containing two carbon atoms and three nitrogen atoms, with the 1,2,4-triazole isomer characterized by an interstitial carbon atom separating one nitrogen atom from the other two.
Table 1: Classification of this compound
| Classification Level | Category | Specific Designation |
|---|---|---|
| Ring System | Five-membered heterocycle | 1,2,4-Triazole |
| Substitution Pattern | Thiol-substituted | 3-Thiol derivative |
| Molecular Framework | Ether-linked aromatic | Chlorophenoxymethyl |
| Alkyl Substitution | N-alkylated | 4-Ethyl |
| Molecular Formula | C₁₁H₁₂ClN₃OS | Molecular Weight: 269.75 |
The structural characteristics of this compound encompass multiple functional groups that contribute to its chemical behavior. The 1,2,4-triazole nucleus provides aromatic stability through six pi electrons delocalized around the ring system, while all atoms in the triazole maintain sp² hybridization in a planar arrangement. The presence of three nitrogen atoms renders triazoles as energy-rich heterocycles with significant dipole character and hydrogen bonding capacity.
The thiol functional group at the 3-position represents a critical structural feature that distinguishes this compound within the triazole family. Mercapto-substituted 1,2,4-triazoles demonstrate particular importance in chemopreventive and chemotherapeutic applications, with the sulfur atom contributing to enhanced biological activity through various mechanisms including metal coordination and enzyme inhibition.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry stems from the unique properties conferred by its structural components. The 1,2,4-triazole nucleus functions as a crucial pharmacophore due to its exceptional stability to metabolism and its ability to interact with biological receptors through multiple mechanisms. The triazole ring system exhibits substantial resistance to cleavage, making it among the most stable compounds within the azole family.
The pharmacological significance of triazole-containing compounds has been extensively documented across numerous therapeutic areas. Many anticancer agents including fluconazole, tebuconazole, triadimefon, and ribavirin incorporate the 1,2,4-triazole moiety, demonstrating the versatility of this heterocyclic system in drug development. The triazole nucleus enhances drug properties through several mechanisms: it increases solubility due to its polar nature, provides sites for hydrogen bond formation both as donor and acceptor, and maintains rigidity that contributes to receptor binding specificity.
Table 2: Molecular Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃OS | Complex heterocyclic structure |
| Molecular Weight | 269.75 g/mol | Suitable for drug-like properties |
| Chemical Abstracts Service Number | 335215-60-6 | Unique chemical identifier |
| Topological Polar Surface Area | 39.94 Ų | Moderate polarity for membrane permeation |
| Calculated LogP | 2.8191 | Favorable lipophilicity |
| Hydrogen Bond Acceptors | 5 | Multiple interaction sites |
| Hydrogen Bond Donors | 1 | Thiol group contribution |
| Rotatable Bonds | 4 | Moderate conformational flexibility |
The chlorophenoxy substituent introduces additional pharmacologically relevant features. Halogenated aromatic rings frequently appear in pharmaceutical compounds due to their influence on metabolic stability, receptor binding affinity, and pharmacokinetic properties. The ether linkage connecting the chlorophenyl group to the triazole system provides conformational flexibility while maintaining the integrity of both aromatic systems.
Research has demonstrated that triazole-thiol derivatives exhibit diverse biological activities encompassing antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant properties. The thiol group specifically contributes to biological activity through various mechanisms including metal chelation, enzyme inhibition, and formation of disulfide bonds with biological targets.
Overview of Current Research Landscape
The contemporary research landscape surrounding this compound and related compounds reflects the ongoing interest in triazole-based therapeutics and their synthetic accessibility. Recent investigations have focused on developing improved synthetic methodologies, exploring structure-activity relationships, and identifying novel biological targets for triazole-thiol derivatives.
Synthetic methodology research has advanced significantly with the development of metal-free synthetic approaches and environmentally benign procedures. Recent work has demonstrated the feasibility of ionic liquid-catalyzed synthesis for regioselective triazole formation, with researchers reporting the application of various ionic liquid systems as both solvents and catalysts. These approaches offer advantages including improved reaction rates, enhanced regioselectivity, and reduced environmental impact compared to traditional synthetic methods.
Current research efforts have also emphasized the development of novel triazole derivatives with enhanced biological properties and reduced adverse effects. The appearance of multidrug-resistant pathogens, particularly resistance to existing triazole drugs, has motivated the design of new compounds with modified structural features. Researchers are pursuing bioisosteric replacement strategies and molecular hybridization approaches to overcome resistance mechanisms while maintaining or improving therapeutic efficacy.
Table 3: Contemporary Research Directions in Triazole-Thiol Chemistry
| Research Area | Focus | Recent Developments |
|---|---|---|
| Synthetic Methodology | Green chemistry approaches | Ionic liquid catalysis, metal-free reactions |
| Structure-Activity Studies | Optimization of biological activity | Molecular docking, quantitative structure-activity relationship analysis |
| Biological Applications | Antimicrobial and anticancer research | Novel target identification, resistance mechanisms |
| Material Science | Advanced applications | Coordination compounds, polymeric materials |
| Analytical Methods | Characterization techniques | Nuclear magnetic resonance spectroscopy, mass spectrometry |
The investigation of biological activities continues to reveal new therapeutic potential for triazole-thiol compounds. Recent studies have demonstrated significant antimicrobial activities against both gram-positive and gram-negative bacteria, with some derivatives showing efficacy comparable to established antibiotics. Research has also identified promising anticancer activities, with certain triazole-thiol derivatives demonstrating selective cytotoxicity against cancer cell lines while showing limited effects on normal cells.
Advanced analytical techniques have enhanced the characterization and understanding of triazole-thiol compounds. Modern nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography provide detailed structural information that supports both synthetic development and biological activity studies. These analytical advances have facilitated more precise structure-activity relationship studies and have contributed to the rational design of new compounds with optimized properties.
The computational chemistry approaches, including molecular docking studies and three-dimensional quantitative structure-activity relationship analyses, have become integral components of contemporary triazole research. These methods enable researchers to predict biological activities, understand binding mechanisms, and guide the design of new derivatives with enhanced therapeutic potential.
Properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSBDYRUSUGXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354246 | |
| Record name | 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335215-60-6 | |
| Record name | 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches
The synthesis of 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol follows general pathways common to 1,2,4-triazole derivatives. Triazole derivatives are typically synthesized through multi-step reactions involving the formation of thiosemicarbazides or hydrazinecarbothioamides, which are then cyclized to form the triazole ring.
Key Synthetic Stages
The preparation generally involves four critical stages:
- Formation of appropriate hydrazinecarbothioamide intermediates
- Cyclization to establish the triazole-thiol core
- Introduction of the ethyl substituent at the N-4 position
- Incorporation of the 4-chlorophenoxymethyl group at position 5
Typical Reagents
Common reagents employed in these syntheses include:
- Carbon disulfide
- Hydrazine hydrate
- Potassium hydroxide
- Ethyl isothiocyanate
- 4-Chlorophenol derivatives
- Alkylating agents such as ethyl bromide
Detailed Synthetic Routes
Thiosemicarbazide Cyclization Method
The most widely adopted approach utilizes thiosemicarbazide intermediates that undergo cyclization to form the triazole ring. This method provides high yields and good purity.
Step 1: Preparation of Carbothioamide Intermediate
The synthesis begins with the reaction between an appropriate hydrazide derivative and ethyl isothiocyanate in methanol under reflux conditions. This forms 4-ethyl-thiosemicarbazide derivatives, which serve as key intermediates.
Hydrazide + Ethyl isothiocyanate → 4-ethyl-thiosemicarbazide
Step 2: Cyclization Reaction
The thiosemicarbazide is then dissolved in 1% aqueous sodium hydroxide solution and refluxed for 4-5 hours. This alkaline environment promotes cyclization to form the triazole ring. The reaction mixture is subsequently acidified to pH 5-6 using dilute hydrochloric acid, resulting in precipitation of the triazole-thiol product.
4-ethyl-thiosemicarbazide + NaOH → 4-ethyl-4H-1,2,4-triazole-3-thiol
Step 3: Introduction of 4-Chlorophenoxymethyl Group
The 4-chlorophenoxymethyl group is introduced through a nucleophilic substitution reaction. The triazole-thiol is treated with 4-chlorophenol and an appropriate alkylating agent (typically chloromethyl or bromomethyl derivatives) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
Direct Synthesis via Potassium Dithiocarbazinate
An alternative synthetic route involves the formation of a potassium dithiocarbazinate intermediate, which is subsequently cyclized with hydrazine hydrate.
Step 1: Formation of Potassium Dithiocarbazinate Salt
An appropriate hydrazide is reacted with carbon disulfide in alcoholic potassium hydroxide to yield potassium hydrazinecarbodithioate salt.
Hydrazide + CS2 + KOH → Potassium dithiocarbazinate salt
Step 2: Cyclization with Hydrazine
The potassium salt is then refluxed with hydrazine hydrate to form the triazole-thiol core structure.
Step 3: Ethylation and Incorporation of 4-Chlorophenoxymethyl Group
The N-4 position is ethylated using ethyl bromide or ethyl iodide in the presence of a base. Subsequently, the 4-chlorophenoxymethyl group is introduced through reaction with 4-chlorophenol and chloromethylating agents.
Reaction Conditions Optimization
Optimizing reaction conditions is crucial for improving yield and purity. Table 1 summarizes the key parameters that influence the synthesis of this compound.
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Temperature (°C) | Solvent | Catalyst/Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thiosemicarbazide formation | 60-80 | Methanol | - | 3-4 | 95-97 |
| Triazole cyclization | 100-110 | 1% NaOH (aq.) | NaOH | 4-5 | 90-97 |
| Phenoxymethyl group introduction | 60-80 | DMF | K₂CO₃ | 5-6 | 75-85 |
| Ethylation reaction | 50-60 | Acetone | K₂CO₃ | 6-8 | 80-90 |
Solvent Effects
The choice of solvent significantly impacts reaction efficiency. Polar protic solvents like methanol and ethanol are preferred for the initial thiosemicarbazide formation, while polar aprotic solvents such as DMF enhance nucleophilic substitution reactions for introducing the 4-chlorophenoxymethyl group.
Alternative Synthetic Approaches
One-Pot Synthesis Method
Recent research has explored one-pot synthesis approaches to reduce the number of isolation and purification steps. This method involves the sequential addition of reagents to the reaction mixture without isolating intermediates.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate reaction rates and improve yields. This approach offers significant advantages in terms of reaction time and energy efficiency.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Synthetic Method | Reaction Time | Temperature (°C) | Yield (%) | Energy Consumption | Solvent Usage |
|---|---|---|---|---|---|
| Conventional heating | 4-8 hours | 80-110 | 75-85 | High | High |
| Microwave-assisted | 15-40 minutes | 80-100 | 85-95 | Low | Low |
Purification and Characterization
Purification Methods
The crude product typically requires purification to remove reaction byproducts and unreacted starting materials. Commonly employed purification techniques include:
- Recrystallization from suitable solvents (ethanol, methanol)
- Column chromatography using silica gel as the stationary phase
- Washing with appropriate solvents to remove impurities
Analytical Characterization
The purity and structure confirmation of this compound is typically performed using:
- ¹H-NMR and ¹³C-NMR spectroscopy
- Infrared spectroscopy (FTIR)
- Mass spectrometry
- Elemental analysis
Characteristic Spectroscopic Features
- ¹H-NMR : Ethyl protons appear at δ 1.2-1.5 ppm (CH₃) and δ 3.8-4.2 ppm (CH₂), aromatic protons at δ 6.8-7.5 ppm, and thiol proton (-SH) at approximately δ 13-14 ppm
- IR Spectroscopy : N-H stretching bands at 3350-3163 cm⁻¹, aromatic C-H stretching at 3076-3005 cm⁻¹, and thiol (-SH) stretching at approximately 2550 cm⁻¹
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory methods but with modifications to enhance efficiency and scalability.
Continuous Flow Reactors
Industrial synthesis often employs continuous flow reactors that allow for better control of reaction parameters, improved heat transfer, and enhanced safety profiles compared to batch processes.
Process Optimization
Several parameters are optimized in industrial settings:
- Stoichiometric ratios of reagents
- Reaction temperature profiles
- Mixing efficiency
- Residence time in reactors
- Solvent recovery and recycling
Comparative Analysis of Synthetic Routes
Different synthetic approaches offer various advantages and limitations. Table 3 provides a comparative analysis of the major synthetic routes.
Table 3: Comparative Analysis of Major Synthetic Routes
| Synthetic Route | Advantages | Limitations | Overall Efficiency | Environmental Impact |
|---|---|---|---|---|
| Thiosemicarbazide cyclization | High yield, Well-established procedure | Multiple steps, Longer reaction times | High | Moderate |
| Potassium dithiocarbazinate method | Fewer isolation steps, Good scalability | Uses toxic CS₂, Requires careful handling | Moderate-High | Moderate-High |
| One-pot synthesis | Fewer isolation steps, Time-efficient | Purification challenges, Lower selectivity | Moderate | Low-Moderate |
| Microwave-assisted synthesis | Rapid reaction, Energy-efficient | Equipment requirements, Scale limitations | High | Low |
Recent Advancements in Synthesis Methodology
Green Chemistry Approaches
Recent research has focused on developing greener synthetic routes using environmentally benign solvents, catalysts, and reaction conditions. These approaches aim to minimize waste generation and reduce the environmental impact of synthesis.
Catalyst Development
Novel catalysts, including heterogeneous catalysts and enzyme-based systems, have been explored to enhance reaction selectivity and efficiency in the synthesis of triazole derivatives.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has shown promise as a fungicide and herbicide. Its effectiveness against various plant pathogens makes it valuable in crop protection.
Case Studies
- Fungicidal Activity : Research indicates that this compound exhibits significant antifungal properties against pathogens such as Fusarium and Botrytis species. In controlled studies, it reduced fungal growth by over 70% compared to untreated controls.
- Herbicidal Efficacy : In field trials, the compound demonstrated effective weed control in cereals, reducing weed biomass by up to 60% when applied at optimal concentrations.
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of fungal infections and other diseases.
Case Studies
- Antifungal Properties : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed potent antifungal activity against Candida albicans, with minimal inhibitory concentrations lower than those of standard antifungal drugs.
- Mechanism of Action : Research suggests that the triazole moiety interferes with ergosterol synthesis in fungi, making it a candidate for further development as an antifungal agent.
Materials Science
In materials science, this compound is being explored for its potential use in polymer formulations and coatings.
Case Studies
- Polymer Additives : The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Experiments show that polymers containing this compound exhibit improved resistance to degradation under UV exposure.
- Coatings Development : Its incorporation into protective coatings has led to formulations that resist microbial growth and environmental degradation.
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In antifungal applications, it inhibits the synthesis of ergosterol, a key component of fungal cell membranes. In anticancer applications, it may interfere with DNA synthesis and induce apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific application .
Comparison with Similar Compounds
Modifications to the Phenoxy Substituent
Variations in the phenoxy group’s substituents significantly impact biological activity and physicochemical properties. Key examples include:
| Compound Name | Structural Variation | Key Findings | Reference |
|---|---|---|---|
| 5-[(4-Chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | Additional methyl group at position 3 of the phenoxy ring | Enhanced steric bulk reduces enzymatic degradation, improving metabolic stability. Demonstrated superior antifungal activity compared to the parent compound. | |
| 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | Isopropyl group replaces chlorine on phenoxy ring | Increased hydrophobicity enhances binding to fungal lanosterol 14α-demethylase (CYP51). However, reduced solubility limits bioavailability. | |
| 5-[1-(2,4-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | 2,4-Dimethylphenoxy group with ethyl linker | Broader-spectrum antimicrobial activity due to improved membrane penetration. Higher logP value (3.2 vs. 2.8) correlates with increased potency against Gram-positive bacteria. |
Key Insight: Chlorine at position 4 of the phenoxy ring optimizes electronic effects for target binding, while alkyl additions (e.g., methyl, isopropyl) enhance stability but may reduce solubility.
Variations in the Triazole Core Substituents
Altering substituents on the triazole ring influences reactivity and biological interactions:
| Compound Name | Structural Variation | Key Findings | Reference |
|---|---|---|---|
| 5-(2-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | 2-Chlorophenyl group replaces phenoxymethyl moiety | Retains antifungal activity but shows weaker inhibition of cytochrome P450 enzymes compared to phenoxymethyl derivatives. | |
| 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Ethoxyethyl group at position 4 | Improved pharmacokinetic profile (t₁/₂ = 8.2 h) due to slower hepatic clearance. Demonstrates anti-inflammatory activity via COX-2 inhibition. | |
| 5-(3-Ethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Schiff base (-N=CH-) linkage at position 4 | Exhibits dual antioxidant and anticancer activity (IC₅₀ = 12.3 µM against MCF-7 cells). The Schiff base enhances metal-chelation capacity. |
Key Insight : Ethyl and aryl groups at position 4 improve metabolic stability, while thiol modifications (e.g., Schiff bases) introduce multifunctional biological activity.
Thiol Group Modifications
Replacing or functionalizing the thiol (-SH) group alters reactivity and target selectivity:
Key Insight : Thiol derivatives with extended alkyl chains or conjugated aromatic systems enhance bioactivity but may increase toxicity risks.
Biological Activity
5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 335215-60-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This review aims to summarize the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C11H12ClN3OS
- Molecular Weight : 269.75 g/mol
- Structure : The compound features a triazole ring substituted with a chlorophenoxy group and an ethyl moiety, contributing to its biological activity.
Antimicrobial Activity
The triazole scaffold is well-known for its antimicrobial properties. Studies have shown that derivatives of triazole exhibit significant antifungal and antibacterial activities.
Antifungal Activity
Research indicates that triazoles can inhibit the growth of various fungal pathogens. For instance, a study reported that triazole derivatives demonstrated effective antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL .
Antibacterial Activity
The compound has shown promising results against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, it exhibited MIC values comparable to traditional antibiotics such as ciprofloxacin and vancomycin .
| Bacterial Strain | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|
| MRSA | 0.25 | 0.68 (Vancomycin) |
| E. coli | 1.0 | 2.96 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 2.0 | 3.50 (Ciprofloxacin) |
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer treatment due to their ability to induce apoptosis in cancer cells.
Cytotoxicity Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The compound's selectivity towards cancer cells was notable, with IC50 values significantly lower than those for normal cells .
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| Melanoma (IGR39) | 1.5 | High |
| Breast Cancer (MDA-MB-231) | 2.0 | Moderate |
| Pancreatic Carcinoma (Panc-1) | 2.5 | Moderate |
The mechanism by which triazoles exert their biological effects often involves the inhibition of key enzymes or pathways in microbial and cancer cell metabolism. For instance:
- Antifungal Mechanism : Triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.
- Anticancer Mechanism : They may induce cell cycle arrest and apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have been documented regarding the application of triazole derivatives in clinical settings:
- Case Study on MRSA Treatment : A clinical trial involving patients with MRSA infections treated with a triazole derivative showed a significant reduction in bacterial load compared to standard treatment.
- Cancer Therapy Study : Patients with advanced melanoma receiving a combination therapy including a triazole derivative reported improved survival rates and reduced tumor sizes compared to those receiving conventional chemotherapy alone .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol with high purity?
- Methodological Answer : The synthesis typically involves alkylation and cyclization steps. Key optimizations include:
- Solvent selection : Methanol or propan-2-ol improves alkylation efficiency due to their polarity and miscibility with aqueous NaOH .
- Base and temperature : Reactions with NaOH at 50–80°C in carbinol yield >85% purity, confirmed by elemental analysis and IR spectroscopy .
- Purification : Recrystallization in DMF removes unreacted intermediates, validated via TLC .
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Methanol/Propan-2-ol | |
| Base | Aqueous NaOH | |
| Temperature | 50–80°C | |
| Purification Method | DMF Recrystallization |
Q. Which analytical techniques are critical for structural confirmation of this triazole-thiol derivative?
- Methodological Answer :
- Elemental analysis : Validates stoichiometry (C, H, N, S) with <0.3% error .
- Spectroscopy :
- ¹H-NMR : Identifies substituents (e.g., 4-chlorophenoxy methyl at δ 4.2–4.5 ppm) .
- IR : Confirms thiol (-SH) stretching at 2550–2600 cm⁻¹ and triazole ring vibrations .
- Chromatography : LC-MS ensures >95% purity and detects byproducts .
Advanced Research Questions
Q. How can molecular docking predict the antibacterial mechanism of this compound against Mycobacterium bovis?
- Methodological Answer :
- Target selection : Dock against M. bovis enzymes (e.g., enoyl-ACP reductase) using AutoDock Vina .
- Parameters :
- Grid box centered on the active site (20 ų).
- Lamarckian genetic algorithm with 100 runs.
- Validation : Compare binding affinity (ΔG) with known inhibitors (e.g., isoniazid). Studies show this compound binds with ΔG = −8.2 kcal/mol, suggesting competitive inhibition .
Q. What computational strategies elucidate the electronic structure and reactivity of this triazole-thiol derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate:
- HOMO-LUMO gaps (e.g., 4.1 eV), indicating nucleophilic reactivity at the thiol group .
- Molecular electrostatic potential (MEP) maps to identify electrophilic regions .
- ADME prediction : SwissADME evaluates bioavailability (%ABS = 78.3) and blood-brain barrier permeability (BBB+), guiding drug design .
Q. How do pH and concentration affect the anti-tubercular activity of this compound?
- Methodological Answer :
- Experimental design :
- Test concentrations (0.1%, 0.5%, 1.0%) in nutrient media at pH 6.5 and 7.1 .
- Incubate M. bovis at 37°C for 3 months; monitor growth via turbidity.
- Results :
- pH 6.5 : 1.0% concentration achieves 98% growth inhibition.
- pH 7.1 : Activity drops to 75% due to reduced protonation of the thiol group .
Table 2 : Anti-Tubercular Activity vs. pH/Concentration
| Concentration | pH | Inhibition (%) |
|---|---|---|
| 0.1% | 6.5 | 45 |
| 1.0% | 6.5 | 98 |
| 0.1% | 7.1 | 30 |
| 1.0% | 7.1 | 75 |
Q. How can researchers resolve contradictions in bioactivity data across structurally similar triazoles?
- Methodological Answer :
- Systematic SAR analysis : Compare substituent effects (e.g., 4-chlorophenoxy vs. thiophene groups) on MIC values .
- Meta-analysis : Pool data from studies using standardized assays (e.g., broth microdilution) to control for methodological variability .
- In silico modeling : Use CoMFA to correlate 3D structural features (e.g., logP, polar surface area) with activity .
Q. What solvent systems enhance regioselectivity during S-alkylation of the triazole-thiol moiety?
- Methodological Answer :
- Polar aprotic solvents : DMF or DMSO minimize side reactions (e.g., oxidation) by stabilizing the thiolate ion .
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) to improve yield to >90% .
Q. Which in silico tools best predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADMETlab 2.0 : Predicts moderate hepatic clearance (CL = 12 mL/min/kg) and CYP3A4 inhibition risk .
- pkCSM : Estimates oral bioavailability (F = 65%) and plasma protein binding (88%) .
- Molecular dynamics (MD) : Simulate binding stability with serum albumin (RMSD < 2.0 Å over 100 ns) to assess half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
